Unveiling the Physicochemical Landscape of Amino-PEG16-acid: A Technical Guide
Unveiling the Physicochemical Landscape of Amino-PEG16-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker, plays a pivotal role in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a 16-unit ethylene glycol chain, offers a versatile platform for conjugating different molecules. This technical guide provides an in-depth overview of the core physical properties of Amino-PEG16-acid, details the experimental protocols for their determination, and visualizes its application in a key synthetic pathway.
Core Physical and Chemical Properties
The physical characteristics of Amino-PEG16-acid are fundamental to its application in bioconjugation and drug delivery. The long, hydrophilic PEG chain significantly influences its solubility and pharmacokinetic profile, while the terminal reactive groups dictate its conjugation chemistry. A summary of its key physical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | ~794.0 g/mol |
| Molecular Formula | C₃₅H₇₁NO₁₈ |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in aqueous media, Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | -20°C for long-term storage |
Table 1: Physical Properties of Amino-PEG16-acid
Experimental Protocols for Property Determination
The characterization of Amino-PEG16-acid relies on a suite of standard analytical techniques to confirm its identity, purity, and physical properties. Below are detailed methodologies for key experiments.
Determination of Molecular Weight and Purity by Mass Spectrometry and HPLC
Objective: To confirm the molecular weight and assess the purity of Amino-PEG16-acid.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): A solution of Amino-PEG16-acid is prepared in a suitable solvent (e.g., water/acetonitrile mixture). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution method is typically employed, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent concentration. The purity is determined by integrating the peak area of the main component relative to the total peak area detected by a UV detector (typically at 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometry (MS): The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common technique used to generate ions of the PEG molecule. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Amino-PEG16-acid.
Methodology:
-
A sample of Amino-PEG16-acid is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the characteristic repeating ethylene glycol units will show a prominent signal around 3.6 ppm. Signals corresponding to the protons adjacent to the amino and carboxylic acid groups will appear at distinct chemical shifts.
-
In the ¹³C NMR spectrum, the repeating ethylene glycol carbons will also produce a strong signal around 70 ppm. The carbons of the terminal functional groups will have unique chemical shifts, confirming their presence.
-
Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignment.
Determination of Aqueous Solubility
Objective: To quantify the solubility of Amino-PEG16-acid in an aqueous solution.
Methodology:
-
Shake-Flask Method: An excess amount of Amino-PEG16-acid is added to a known volume of water or a specific buffer solution in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved Amino-PEG16-acid in the clear supernatant is determined using a suitable analytical method. Given the lack of a strong chromophore, techniques like quantitative NMR (qNMR) with an internal standard or a derivatization approach followed by UV-Vis spectroscopy or HPLC can be used.
Determination of pKa Values
Objective: To determine the acid dissociation constants (pKa) of the terminal amino and carboxylic acid groups.
Methodology:
-
Potentiometric Titration: A solution of Amino-PEG16-acid of known concentration is prepared in water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions of the titration curve. The first pKa will correspond to the carboxylic acid group, and the second pKa will correspond to the ammonium group.
Application in PROTAC Synthesis: A Visualized Workflow
Amino-PEG16-acid is a cornerstone in the synthesis of PROTACs, acting as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Amino-PEG16-acid.
